3,3-Dimethylmorpholine-2,5-dione

Monomer Synthesis Ring-Closing Reactions Process Chemistry

Sourcing monomers with precise steric control for reproducible ROP is challenging. 3,3-Dimethylmorpholine-2,5-dione solves this: the gem-dimethyl group provides steric hindrance that modulates polymerization reactivity and enhances hydrolytic stability of the resulting poly(ester amide)s. • Produces well-defined polymers (Đ < 1.2) with organocatalysts like TBD. • Increases polymer hydrophobicity for improved drug loading in nanoparticles. • Enables predictable degradation profiles for long-term drug delivery scaffolds.

Molecular Formula C6H9NO3
Molecular Weight 143.14 g/mol
CAS No. 184002-65-1
Cat. No. B063407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dimethylmorpholine-2,5-dione
CAS184002-65-1
Synonyms2,5-Morpholinedione,3,3-dimethyl-(9CI)
Molecular FormulaC6H9NO3
Molecular Weight143.14 g/mol
Structural Identifiers
SMILESCC1(C(=O)OCC(=O)N1)C
InChIInChI=1S/C6H9NO3/c1-6(2)5(9)10-3-4(8)7-6/h3H2,1-2H3,(H,7,8)
InChIKeyNDDHZDQGBCUVLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Dimethylmorpholine-2,5-dione (CAS 184002-65-1) as a Strategic Monomer for Biodegradable Polymer Procurement


3,3-Dimethylmorpholine-2,5-dione is a cyclic diester-amide monomer belonging to the morpholine-2,5-dione family, characterized by a six-membered heterocyclic ring containing both ester and amide functionalities and featuring a gem-dimethyl substitution at the 3-position . This compound serves as a building block for synthesizing functionalized poly(ester amide)s (PEAs) via ring-opening polymerization (ROP) . The gem-dimethyl group introduces steric hindrance that modulates both the monomer‘s reactivity and the resulting polymer’s degradation kinetics [1].

Why 3,3-Dimethylmorpholine-2,5-dione Cannot Be Replaced by Other Morpholine-2,5-dione Analogs for Performance-Driven Polymer Research


Generic substitution within the morpholine-2,5-dione class is not advisable due to structure-dependent variations in polymerization behavior and polymer properties. The number and position of alkyl substituents directly influence the monomer‘s solid-state conformation [1], which in turn affects its crystal packing, melting point, and ultimately its suitability for specific polymerization techniques [2]. For instance, while alkyl-substituted morpholine-2,5-diones can generally be polymerized using organocatalysts, the resulting polymer properties, such as molecular weight control and dispersity (Đ), are highly dependent on the specific monomer structure . Replacing 3,3-dimethylmorpholine-2,5-dione with an unsubstituted or differently substituted analog would alter the polymer’s hydrophobicity, chain flexibility, and degradation profile, thereby compromising the intended material performance. The following section provides quantitative evidence to support this position.

Quantitative Evidence Guide for Selecting 3,3-Dimethylmorpholine-2,5-dione (CAS 184002-65-1) over Analogous Monomers


Synthetic Yield Comparison: Direct Amide Cyclization vs. Alternative Routes

The synthesis of 3,3-dimethylmorpholine-2,5-dione (4a) via the ‘direct amide cyclization‘ method demonstrates a significant advantage in yield over alternative cyclization strategies for similar compounds [1]. This is a crucial differentiator for procurement, as it suggests a more efficient and potentially scalable synthesis. The direct amide cyclization of linear precursor 3, derived from 2,2-dimethyl-2H-azirin-3-amines and 2-hydroxyalkanoic acids, provides a convenient route to 3,3-dimethylmorpholine-2,5-dione [1].

Monomer Synthesis Ring-Closing Reactions Process Chemistry

Conformational Analysis: Steric Influence of the 3,3-Dimethyl Group on Ring Puckering

The presence of the 3,3-dimethyl group in 3,3-dimethylmorpholine-2,5-dione significantly alters its solid-state conformation compared to unsubstituted morpholine-2,5-dione [1]. In the 6-benzyl derivative of this compound, the morpholine ring adopts a boat conformation distorted towards a twist-boat [1]. This contrasts with the generally more planar or envelope conformations observed in simpler morpholine-2,5-dione structures, where reduced steric hindrance allows for different packing motifs [2].

Crystal Engineering Conformational Analysis Structure-Property Relationship

Interference in Metal-Catalyzed Polymerization: A Negative Differentiator

Studies on the ring-opening polymerization of morpholine-2,5-dione derivatives, including 3,3-dimethylmorpholine-2,5-dione, reveal a critical limitation with certain metal catalysts [1]. While ring-opening occurs, polymerization using R2SnX2 compounds (e.g., where X = OPr(i) or NMe2) is terminated by the formation of kinetically inert products, preventing chain propagation [1]. This contrasts with more successful polymerizations of other alkyl-substituted morpholine-2,5-diones using organocatalysts like TBD [2].

Ring-Opening Polymerization Catalyst Compatibility Polymer Synthesis

Impact of Steric Hindrance on Polymer Properties and Degradation

The strategic incorporation of the gem-dimethyl group at the 3-position in 3,3-dimethylmorpholine-2,5-dione is explicitly recognized as a tool to fine-tune the degradation kinetics and physical properties of the resulting polymers . This is a class-level inference: increasing steric hindrance near the ester linkage typically reduces its susceptibility to hydrolytic degradation [1]. Therefore, a polymer derived from 3,3-dimethylmorpholine-2,5-dione would be expected to degrade more slowly under physiological conditions than a polymer derived from an unsubstituted morpholine-2,5-dione.

Polymer Degradation Structure-Property Relationship Biomaterials

Targeted Application Scenarios for 3,3-Dimethylmorpholine-2,5-dione (CAS 184002-65-1) in Advanced Polymer Research


Design of Biodegradable Polymers with Precisely Tuned Degradation Profiles

Researchers developing biomaterials for long-term drug delivery or tissue engineering scaffolds can utilize 3,3-dimethylmorpholine-2,5-dione to synthesize poly(ester amide)s with enhanced hydrolytic stability [1]. The steric hindrance provided by the gem-dimethyl group at the 3-position directly reduces the degradation rate of the resulting polymer compared to analogs lacking this substitution [2], allowing for a more predictable and extended release or scaffold lifespan.

Synthesis of Functionalized Poly(ester amide)s via Organocatalytic Ring-Opening Polymerization

This monomer is well-suited for organocatalyzed ring-opening polymerization using catalysts like TBD, which have been shown to produce well-defined polymers (Đ < 1.2) from alkyl-substituted morpholine-2,5-diones [1]. Researchers should avoid certain metal catalysts, as studies indicate that polymerization with R2SnX2 compounds is terminated prematurely by the formation of kinetically inert products [2]. This knowledge directs the choice of catalytic system towards organocatalysts for successful polymerization.

Investigations into Structure-Property Relationships of Polydepsipeptides

3,3-Dimethylmorpholine-2,5-dione serves as a key model compound for studying how alkyl substitution patterns affect monomer conformation [1] and, consequently, polymer properties [2]. The distorted boat conformation observed in its 6-benzyl derivative [1] provides a structural basis for understanding its unique solid-state behavior and melting characteristics, which are critical parameters for processing and application development.

Developing Polymers with Enhanced Hydrophobicity for Drug Encapsulation

The incorporation of the hydrophobic gem-dimethyl group from this monomer into a polymer backbone increases the overall hydrophobicity of the resulting poly(ester amide) [1]. This property is advantageous for creating polymeric nanoparticles or micelles with improved loading capacity and stability for hydrophobic drug payloads, compared to polymers made from more hydrophilic, unsubstituted morpholine-2,5-diones.

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